Pentane-1-sulfonamide
Overview
Description
Pentane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a member of the sulfonamide family, which are compounds containing a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Scientific Research Applications
Pentane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
this compound interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with sodium sulfite in water, followed by treatment with trichlorophosphate at 130°C, and finally with ammonia in water and acetonitrile at 0°C . Another method involves the direct synthesis from thiols and amines through oxidative coupling, which is an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of sulfonamides often involves the condensation of sulfonyl chlorides with amines. the handling of sulfonyl chlorides can be challenging due to their corrosive nature .
Chemical Reactions Analysis
Types of Reactions
Pentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentane-1-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine. These compounds share the sulfonamide functional group but differ in their side chains and specific applications .
Uniqueness
This compound is unique due to its specific structure and the resulting chemical properties. Its relatively simple structure makes it a versatile building block in organic synthesis, and its sulfonamide group imparts significant biological activity .
Properties
IUPAC Name |
pentane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQGMYPBURXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448304 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-14-2 | |
Record name | 1-pentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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